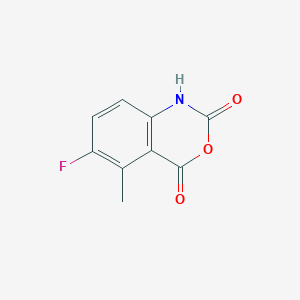

6-fluoro-5-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions that typically start with a quinoline or oxazine derivative. For instance, the synthesis of 8-fluoro-4-hydroxy-1H-[1,2,4]triazino[4,5-a]quinoline-1,6(2H)-dione starts from methyl 6-fluoro-4-oxo-1,4-dihydro-2-quinolinecarboxylate, which undergoes carbohydrazide formation and subsequent condensation with triphosgene to form the fused [1,2,4]triazino ring . Similarly, the synthesis of 2-(7-fluoro-3-oxo-3,4-2H-benzo[b][1,4]oxazin-6-yl)-isoindoline-1,3-diones involves the reaction of 6-amino-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one with isobenzofuran-1,3-dione in acetic acid, using amino resin as a scavenger reagent .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized by techniques such as ^1H NMR, IR, and MS, which provide detailed information about the arrangement of atoms and the presence of specific functional groups. For example, the structure of the 2-(7-fluoro-3-oxo-3,4-2H-benzo[b][1,4]oxazin-6-yl)-isoindoline-1,3-diones was confirmed using these methods, indicating the successful incorporation of the fluoro and dione functionalities into the heterocyclic framework .

Chemical Reactions Analysis

The reactivity of these heterocyclic compounds is explored through their ability to undergo further chemical transformations. The [1,2,4]triazino ring, for instance, has been studied for its reactivity, although the specific reactions are not detailed in the abstract . Additionally, 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones can react under phase-transfer catalytic conditions with amides and thioamides to yield 6-substituted 5-acetyluracils and with malonamide to produce a bicyclic pyridopyrimidine system . These reactions demonstrate the versatility of heterocyclic compounds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as purity, are determined post-synthesis. For instance, the synthesized 2-(7-fluoro-3-oxo-3,4-2H-benzo[b][1,4]oxazin-6-yl)-isoindoline-1,3-diones were reported to have purities ranging from 86% to 95% . These properties are crucial for assessing the quality and potential applications of the synthesized molecules in further chemical studies or pharmaceutical development.

Aplicaciones Científicas De Investigación

Synthesis and Structural Utility

6-fluoro-5-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione and related compounds are part of a broader category of heterocyclic compounds, specifically 1,2-benzoxazines. These compounds have garnered attention due to their versatile synthesis methods and structural utility. The synthesis typically involves the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, which are obtained from the cyclization of specific oximino tautomers. The resulting oxazinium salts, derived from these compounds, serve as effective electrophiles. The structural characteristics of 1,2-oxazines, particularly their reduction products, have been explored in various reactions, hinting at their potential as chiral synthons and intermediates in certain reaction types (Sainsbury, 1991).

Role in Medicinal Chemistry

The scaffold of benzoxazines, to which 6-fluoro-5-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione belongs, plays a significant role in medicinal chemistry. These compounds are renowned for their broad spectrum of biological activities and are thus a focal point for the development of future drugs. The molecular structure of benzoxazines allows for extensive modification, which researchers exploit to tailor the compounds for specific biological targets or therapeutic effects. The diverse pharmacological actions of benzoxazine derivatives, ranging from antimicrobial to anti-inflammatory activities, underline their importance in drug discovery and development (Tang et al., 2022).

Application in Amyloid Imaging

In the context of Alzheimer's disease, specific benzoxazine derivatives have been studied as radioligands for amyloid imaging. These compounds have contributed to the advancement of PET amyloid imaging techniques, a breakthrough in the early detection and understanding of Alzheimer's disease pathophysiology. The use of these imaging ligands allows for the visualization and measurement of amyloid deposits in the brain, providing valuable insights into the disease's progression and aiding in the evaluation of new anti-amyloid therapies (Nordberg, 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

6-fluoro-5-methyl-1H-3,1-benzoxazine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO3/c1-4-5(10)2-3-6-7(4)8(12)14-9(13)11-6/h2-3H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPGFTASWNNYSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C(=O)OC(=O)N2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-5-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2506101.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2506102.png)

![5-cyclopropyl-2-(4-(2,5-dimethylbenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2506106.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2506107.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2506112.png)

![2-[(Pyridin-4-yl)methyl]phenol](/img/structure/B2506116.png)

![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2506120.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2506122.png)